![molecular formula C17H17Cl3N2 B14016468 N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)methylideneamino]aniline CAS No. 6632-46-8](/img/structure/B14016468.png)
N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)methylideneamino]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)methylideneamino]aniline” is a synthetic organic compound that belongs to the class of aniline derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of chloroethyl and chlorophenyl groups in its structure suggests potential reactivity and utility in different chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)methylideneamino]aniline” typically involves the reaction of aniline derivatives with chloroethylating agents. A common synthetic route might include:
Starting Materials: Aniline, 4-chlorobenzaldehyde, and 2-chloroethyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: Aniline is first reacted with 4-chlorobenzaldehyde to form the Schiff base, which is then treated with 2-chloroethyl chloride under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the imine group, converting it to an amine.
Substitution: The chloroethyl groups are susceptible to nucleophilic substitution reactions, potentially forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound might be used as a ligand in catalytic processes.
Materials Science:
Biology and Medicine
Pharmacology: Investigation into its potential as a therapeutic agent, particularly in cancer research due to the presence of chloroethyl groups which are known for their alkylating properties.
Biochemistry: Studies on its interaction with biological macromolecules.
Industry
Dye and Pigment Production: Utilized in the synthesis of dyes and pigments due to its aromatic structure.
Chemical Intermediates: Used as an intermediate in the production of other complex organic compounds.
Wirkmechanismus
The mechanism of action of “N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)methylideneamino]aniline” would depend on its specific application. In medicinal chemistry, for example, it might act as an alkylating agent, forming covalent bonds with DNA and disrupting cellular processes. The molecular targets could include nucleophilic sites in DNA, leading to cross-linking and inhibition of DNA replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-bis(2-chloroethyl)aniline: Lacks the chlorophenyl group.
N,N-bis(2-chloroethyl)-4-methylaniline: Contains a methyl group instead of the chlorophenyl group.
Uniqueness
The presence of both chloroethyl and chlorophenyl groups in “N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)methylideneamino]aniline” makes it unique, potentially offering a combination of reactivity and specificity not found in simpler analogs.
Eigenschaften
CAS-Nummer |
6632-46-8 |
|---|---|
Molekularformel |
C17H17Cl3N2 |
Molekulargewicht |
355.7 g/mol |
IUPAC-Name |
N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C17H17Cl3N2/c18-9-11-22(12-10-19)17-7-5-16(6-8-17)21-13-14-1-3-15(20)4-2-14/h1-8,13H,9-12H2 |
InChI-Schlüssel |
RHNYEQRVYXSXKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)N(CCCl)CCCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


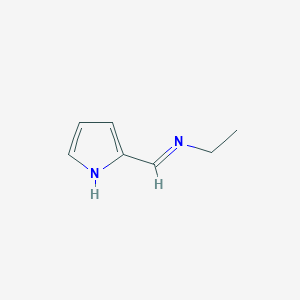
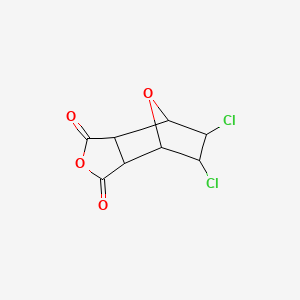
![6-Butyl-6a-methylhexahydro-5h-furo[2,3-b]pyrrol-5-one](/img/structure/B14016392.png)

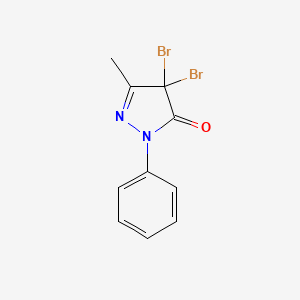
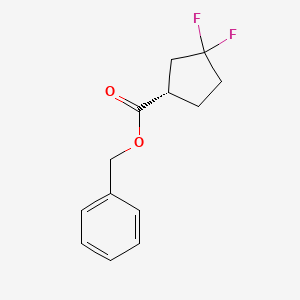
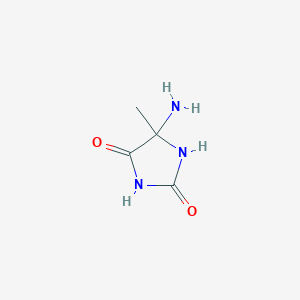
![(E)-1-[4-(Acetyloxy)-3,5-dimethoxyphenyl]-2-diazonioethen-1-olate](/img/structure/B14016421.png)
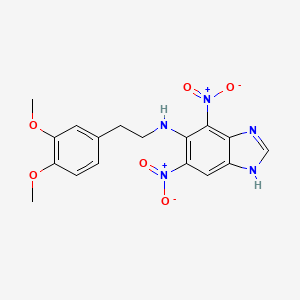

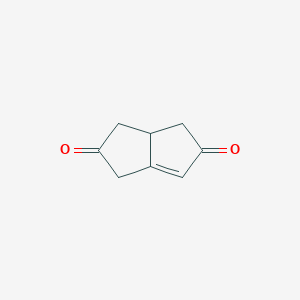
![4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzaldehyde](/img/structure/B14016453.png)

![2-([(Dimethylamino)methylidene]amino)-5-methyl-3-(2-oxo-2-phenylethyl)-1,3,4-thiadiazol-3-ium bromide](/img/structure/B14016465.png)
